D-Ribose-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

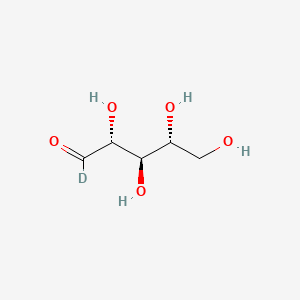

D-Ribose-d is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms. It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Ribose-d can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the chemical hydrolysis of yeast RNA, which was first identified in 1909 . Another method involves the enzymatic hydrolysis of yeast RNA using bacterial nucleosidase . Additionally, this compound can be synthesized from D-glucose through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods: The industrial production of this compound often involves microbial fermentation. This method has gained popularity due to its efficiency and high yield. Transketolase-deficient mutants of Bacillus species are commonly used in the fermentation process to produce this compound . The fermentation process involves the conversion of glucose to this compound through the pentose phosphate pathway .

Analyse Des Réactions Chimiques

Types of Reactions: D-Ribose-d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form ribonic acid and reduced to form ribitol . Additionally, this compound can undergo phosphorylation to form ribose-5-phosphate, which is an important intermediate in the pentose phosphate pathway .

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or bromine water can be used to oxidize this compound to ribonic acid.

Reduction: Sodium borohydride is commonly used to reduce this compound to ribitol.

Substitution: Alcohols and acid catalysts can be used to convert this compound to glycosides.

Major Products Formed:

Ribonic Acid: Formed through oxidation.

Ribitol: Formed through reduction.

Glycosides: Formed through substitution reactions with alcohols and acid catalysts.

Applications De Recherche Scientifique

D-Ribose-d has a wide range of scientific research applications in various fields:

Chemistry:

Biology:

- Plays a crucial role in the synthesis of ribonucleotides, which are essential for the formation of RNA .

Medicine:

- Used as a supplement to enhance energy levels and improve athletic performance .

- Potential benefits for individuals with chronic fatigue syndrome, fibromyalgia, and heart disease .

- Used in the management of congestive heart failure and diabetes .

Industry:

Mécanisme D'action

D-Ribose-d exerts its effects primarily through its role in the synthesis of adenosine triphosphate. It is involved in the pentose phosphate pathway, where it is converted to ribose-5-phosphate. This intermediate is then used in the synthesis of adenosine triphosphate, which is essential for cellular energy production . Additionally, this compound has been shown to activate adenosine monophosphate-activated protein kinase, which plays a role in cellular energy homeostasis . It also induces the formation of advanced glycation end products, which can activate the NLRP3 inflammasome and lead to glomerular injury .

Comparaison Avec Des Composés Similaires

Arabinose: Another pentose sugar with a similar structure but different biological functions.

Xylose: A pentose sugar found in plant cell walls.

Lyxose: A less common pentose sugar with a different stereochemistry.

Deoxyribose: A structural analog of D-Ribose-d, which is a component of DNA.

This compound stands out due to its critical role in energy production and its potential therapeutic applications in various medical conditions.

Propriétés

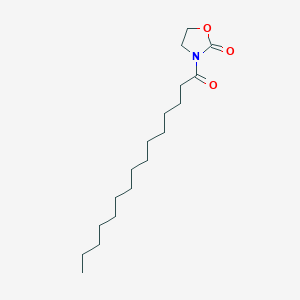

Formule moléculaire |

C5H10O5 |

|---|---|

Poids moléculaire |

151.14 g/mol |

Nom IUPAC |

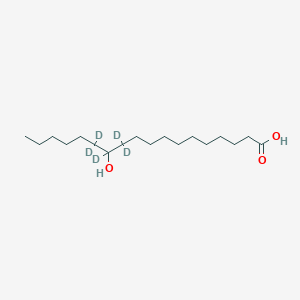

(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D |

Clé InChI |

PYMYPHUHKUWMLA-CTKLWWRUSA-N |

SMILES isomérique |

[2H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

C(C(C(C(C=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)